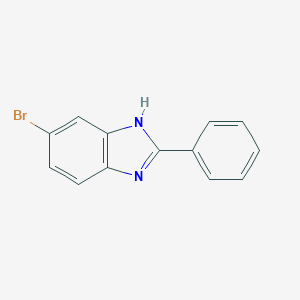

5-溴-2-苯基苯并咪唑

描述

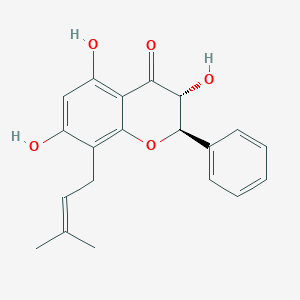

5-Bromo-2-phenylbenzimidazole is a compound that belongs to the benzimidazole family, which is known for its wide spectrum of biological activities. Although the provided papers do not directly discuss 5-Bromo-2-phenylbenzimidazole, they do provide insights into the synthesis, properties, and potential applications of structurally related benzimidazole derivatives.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves cyclization reactions and the use of bromine as a key reagent. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization is described, highlighting the versatility of bromine in cyclization reactions . Similarly, the reaction of 1,2-diaminobenzimidazole with 1-aryl-2-bromo-3-phenylpropanones leads to the formation of 2-aryl-3-benzyl-9-aminoimidazo[1,2-a]benzimidazoles, demonstrating the use of bromine-containing reagents in the synthesis of benzimidazole derivatives .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid was established based on spectral data such as 1H NMR and 13C NMR . Additionally, the crystal structure of 1-benzyl-3-(2-phenethyl)benzimidazolium bromide monohydrate was determined, revealing the dihedral angles between the phenyl rings and the benzimidazole ring system .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. The synthesis of hydrazide-hydrazones involves a condensation reaction, and these compounds were found to exhibit cytotoxicity and antimicrobial activity against a panel of bacteria and fungi . The reaction of 1,2-diaminobenzimidazole with bromo-containing reagents is another example of a chemical reaction leading to the synthesis of fused imidazole rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as lipophilicity, can be determined using techniques like RP-HPTLC chromatography . The thermal properties and phase transitions of lanthanide complexes constructed using bromine-containing benzoic acid and 1,10-phenanthroline were studied using differential scanning calorimetry . These studies provide insights into the stability and behavior of benzimidazole derivatives under various conditions.

科学研究应用

抗癌活性

5-溴-2-苯基苯并咪唑: 已经针对其潜在的抗癌特性进行了研究。 研究表明,2-苯基苯并咪唑的衍生物可以对各种癌细胞系表现出生物活性,例如 A549(肺癌)、MDA-MB-231(乳腺癌)和 PC3(前列腺癌) . 溴原子的存在可能通过其对分子与生物靶标相互作用的电子效应来增强这些特性。

抗菌和抗真菌特性

苯并咪唑类化合物,包括具有苯基的化合物,已经合成并筛选了它们的抗菌和抗真菌活性。 它们对一系列细菌表现出有效性,包括蜡状芽孢杆菌、大肠杆菌、金黄色微球菌、肺炎克雷伯菌、金黄色葡萄球菌和表皮葡萄球菌,以及黑曲霉和白色念珠菌等真菌 . 溴化的变体可以提供针对微生物病原体的特定优势。

激发态质子转移研究

苯并咪唑衍生物还在激发态质子转移 (ESPT) 过程的背景下进行探索。 一项针对溴基苯并咪唑化合物的研究已经进行,以通过光谱测量和理论计算来了解其在不同溶剂中的行为 . 5-溴-2-苯基苯并咪唑中 5 位的溴原子可能会影响此类 ESPT 过程,这些过程在光化学和光生物学等领域很重要。

镇痛作用

已知苯并咪唑骨架是具有镇痛特性的化合物的一部分。 虽然可能没有关于 5-溴-2-苯基苯并咪唑 的具体研究,但其结构类似物已针对止痛效果进行了筛选 . 该化合物的独特结构可以用来开发可能具有改善的疗效或减少副作用的新镇痛剂。

作用机制

Target of Action

5-Bromo-2-phenylbenzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to interact with a variety of biological targets, including enzymes and protein receptors . Specifically, they have been found to exhibit anticancer activity , suggesting that their primary targets may be involved in cell proliferation and survival pathways.

Mode of Action

For instance, some benzimidazoles have been found to inhibit tubulin, a key protein involved in cell division . This suggests that 5-Bromo-2-phenylbenzimidazole may also interact with its targets in a similar manner, leading to changes in cell proliferation and survival.

Biochemical Pathways

Benzimidazoles are known to affect various biochemical pathways. For example, they have been found to exhibit α-glucosidase inhibitory activity , which could potentially affect carbohydrate metabolism.

Result of Action

Given its potential anticancer activity , it may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells

生化分析

Biochemical Properties

Benzimidazoles are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . They have shown significant anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines .

Molecular Mechanism

Benzimidazole compounds have been found to exhibit their bioactivities through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study on a similar compound, 2-(2’-Hydroxy-5’-Bromo)Phenylbenzimidazole, showed multi-color fluorescence emission at different wavelengths in methanol .

Dosage Effects in Animal Models

Benzimidazole compounds have been found to exhibit various effects at different dosages .

Metabolic Pathways

Benzimidazoles are known to interact with various enzymes and cofactors .

Transport and Distribution

Benzimidazole compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Benzimidazole compounds are known to interact with various compartments or organelles .

属性

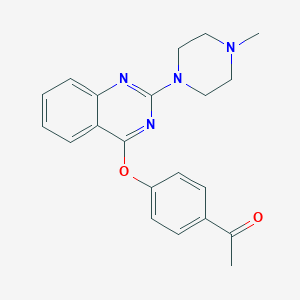

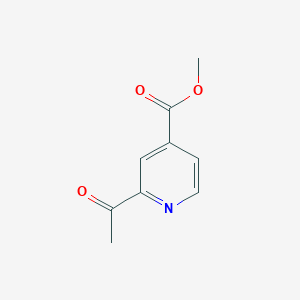

IUPAC Name |

6-bromo-2-phenyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFCYTFUNNARML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60513681 | |

| Record name | 6-Bromo-2-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1741-50-0 | |

| Record name | 6-Bromo-2-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60513681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。